N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 1,2-benzoxazole with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzoxazole derivatives
Scientific Research Applications
N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
Zonisamide: A benzoxazole derivative with anticonvulsant properties.
Paliperidone: A benzoxazole derivative used as an antipsychotic agent.
Valdecoxib: A benzoxazole derivative with anti-inflammatory properties.
Uniqueness
N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features and the presence of the trimethylbenzene sulfonamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-10-8-11(2)15(12(3)9-10)22(19,20)18-16-13-6-4-5-7-14(13)21-17-16/h4-9H,1-3H3,(H,17,18) |
InChI Key |
HQGHRYYVQPJEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC3=CC=CC=C32)C |
Origin of Product |
United States |
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